Karbin

Description

Structure

3D Structure

Properties

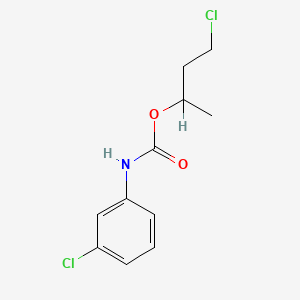

CAS No. |

3240-85-5 |

|---|---|

Molecular Formula |

C11H13Cl2NO2 |

Molecular Weight |

262.13 g/mol |

IUPAC Name |

4-chlorobutan-2-yl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C11H13Cl2NO2/c1-8(5-6-12)16-11(15)14-10-4-2-3-9(13)7-10/h2-4,7-8H,5-6H2,1H3,(H,14,15) |

InChI Key |

KSKYPNHTIPUWNA-UHFFFAOYSA-N |

SMILES |

CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl |

Canonical SMILES |

CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Theoretical Stability of Linear Carbon Chains

Executive Summary

Linear carbon chains (LCCs), the one-dimensional sp-hybridized allotropes of carbon, represent the ultimate limit of miniaturization in nanotechnology. Known as carbyne in their infinite form, these chains exhibit extraordinary theoretical properties, including mechanical strength surpassing all other known materials and tunable electronic characteristics.[1][2] However, their extreme chemical reactivity and inherent instability pose significant challenges to their synthesis and application.[1][3] This technical guide provides an in-depth analysis of the theoretical principles governing the stability of LCCs. It covers the critical role of Peierls distortion, quantum vibrational effects, and stabilization strategies such as end-capping and nano-confinement. Furthermore, it summarizes key quantitative data, details experimental protocols for synthesis and characterization, and presents logical and experimental workflows through diagrams.

Theoretical Framework of Stability

The stability of a linear carbon chain is primarily dictated by its bonding structure. LCCs can theoretically exist in two forms: cumulene, with consecutive double bonds (=C=C=)n, or polyyne, with alternating single and triple bonds (–C≡C–)n.[2] Ab-initio studies and experimental evidence have consistently shown that the polyynic structure is energetically more favorable and thus more stable.[4][5] This preference is a direct consequence of a fundamental electronic instability in one-dimensional metals known as the Peierls transition.

Peierls Distortion

Peierls' theorem states that a one-dimensional, equally spaced atomic chain with one electron per atom is inherently unstable.[6][7] The cumulenic form of carbyne, with its equidistant atoms, would be a 1D metal.[8] This metallic state is unstable and undergoes a spontaneous lattice distortion to open a bandgap at the Fermi level, lowering the overall energy of the system.[6][9] This distortion results in the bond length alternation (BLA) characteristic of the semiconducting polyyne structure.[9] The Peierls distortion is therefore the primary driving force behind the greater stability of the polyynic configuration over the cumulenic one. DFT calculations have shown this distortion plays a major role in the stability of LCCs, particularly for chains with more than fifty carbon atoms.

Quantum and Environmental Effects

While Peierls distortion is dominant, other factors modulate the stability of LCCs:

-

Zero-Point Vibrations: First-principles calculations have revealed that for mechanically free chains, zero-point atomic vibrations can counteract and even eliminate the Peierls distortion, preserving the metallic cumulene symmetry.[10][11] However, applying mechanical strain (stretching) enhances the Peierls distortion, inducing a metal-to-insulator transition at around 3% strain.[10][11] This highlights a delicate balance between quantum vibrations and mechanical forces in determining the chain's final state.[11]

-

End-Group Stabilization: The high reactivity of the chain ends makes unterminated LCCs extremely unstable. A widely used and effective strategy is the addition of "end-caps," which are bulky chemical groups that sterically and electronically stabilize the chain.[12] Various groups have been successfully employed, including alkyl, aryl, and trialkylsilyl moieties. This approach has enabled the synthesis of polyynes with up to 44 contiguous carbon atoms in solution.

-

Nanotube Confinement: To achieve much longer chains, researchers have utilized single- and double-walled carbon nanotubes (CNTs) as protective nanoreactors.[4] Encapsulating LCCs within CNTs prevents cross-linking reactions and other degradation pathways, leading to the formation of remarkably long and stable chains comprising over 6,000 carbon atoms. The interaction between the chain and the nanotube can also influence the chain's properties through charge transfer, which tends to suppress the Peierls dimerization.[6]

Quantitative Stability and Property Metrics

Theoretical calculations, primarily using Density Functional Theory (DFT), provide quantitative insights into the properties of LCCs. These metrics are crucial for predicting behavior and designing new molecular systems.

Table 1: Structural and Energetic Properties of Polyyne-type Chains

| Property | Theoretical Value | Method | Reference(s) |

|---|---|---|---|

| Bond Lengths | Single: 1.309 ÅTriple: 1.264 Å | DFT | [13] |

| Cohesive Energy | 6.99 eV per atom | DFT | [14] |

| Cross-Linking Activation Barrier | 0.6 eV | DFT | [14][15] |

| Equilibrium Cross-Link Density | 1 per 17 atoms (2.2 nm) | DFT |[14][15] |

Table 2: Electronic and Mechanical Properties

| Property | Theoretical Value | Notes | Reference(s) |

|---|---|---|---|

| Band Gap | Varies with length; ~3.2 eV (infinite) | Increases to 4.4 eV under 10% strain. | [14][15] |

| Specific Strength | Up to 7.5 × 10⁷ N·m/kg | Surpasses graphene and diamond. | [2][14] |

| Breaking Force | ~10-12 nN | Force required to break a single chain. | [2][14] |

| Young's Modulus (Nominal) | 32.7 TPa | Approximately twice as stiff as graphene. |[14] |

Note: Experimental values can vary. For a C₁₄ polyyne synthesized on a surface, the band gap was measured to be 5.8 eV by STS, in good agreement with theoretical calculations for that specific length (5.48 eV).[3][4]

Experimental Protocols for Synthesis and Characterization

Validating theoretical models requires robust experimental methods for synthesizing and characterizing LCCs. On-surface synthesis has emerged as a powerful technique for creating and analyzing atomically precise chains.

On-Surface Synthesis of Polyynic Chains

This method provides atomic-level control over the formation of LCCs on a metallic substrate, typically under ultra-high vacuum (UHV) conditions.

Objective: To synthesize long, end-group-free polyynic carbon chains on a Au(111) surface for structural and electronic characterization.

Methodology:

-

Substrate Preparation: An atomically clean Au(111) single crystal is prepared in UHV via cycles of Argon ion sputtering and subsequent annealing.

-

Precursor Deposition: A precursor molecule, such as C₄Br₆, is thermally evaporated from a Knudsen cell and deposited onto the clean Au(111) surface held at a low temperature (e.g., cryogenic temperatures).[1][4]

-

Debrominative Polymerization: The substrate is gently annealed to a specific temperature. This thermal energy induces the cleavage of C-Br bonds and promotes the homocoupling of the carbon-based fragments, forming organometallic polyyne chains.[4]

-

Demetallization: Further annealing at a higher temperature causes the cleavage of the carbon-gold bonds, releasing the final polyynic carbon chains (PCCs) onto the Au(111) surface.[3][4] Chains of up to ~120 carbon atoms have been achieved with this method.[3]

-

Characterization: The resulting chains are investigated in situ at low temperatures (e.g., 4.7 K) using Scanning Tunneling Microscopy (STM) for imaging, Scanning Tunneling Spectroscopy (STS) for measuring the electronic band gap, and non-contact Atomic Force Microscopy (AFM) for resolving the bond structure (alternating single and triple bonds).[3][4]

Conclusion and Future Perspectives

The theoretical stability of linear carbon chains is governed by a complex interplay of electronic effects, quantum mechanics, and environmental interactions. The Peierls distortion dictates a fundamental preference for the semiconducting polyynic structure over the metallic cumulenic form. While inherently unstable, LCCs can be effectively stabilized through chemical end-capping or physical confinement within carbon nanotubes, enabling the study of chains thousands of atoms long. Theoretical calculations have established carbyne as a material with unparalleled mechanical properties and tunable electronics, which are progressively being verified by advanced experimental techniques like on-surface synthesis and scanning probe microscopy.[2][4][14]

Future research will likely focus on scaling the synthesis of long, stable LCCs and integrating them into functional devices. Overcoming the activation barrier for cross-linking remains a critical challenge.[14][15] The development of novel end-caps or confinement matrices could pave the way for applications in molecular electronics, optoelectronics, and ultra-strong nanocomposites, transitioning this fascinating one-dimensional material from a theoretical curiosity to a tangible technological asset.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. mdpi.com [mdpi.com]

- 3. On-surface synthesis and characterization of polyynic carbon chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]

- 6. Linear carbon chain | Eötvös Quantum Transport Group [eqt.elte.hu]

- 7. Peierls transition - Wikipedia [en.wikipedia.org]

- 8. Carbyne's List of Amazing Properties Grows - IEEE Spectrum [spectrum.ieee.org]

- 9. repository.arizona.edu [repository.arizona.edu]

- 10. [1302.7250] Mechanically induced metal-insulator transition in carbyne [arxiv.org]

- 11. Mechanically induced metal-insulator transition in carbyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. arxiv.org [arxiv.org]

- 15. researchgate.net [researchgate.net]

Discovery and history of carbyne synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Carbyne

Introduction

Carbyne, the one-dimensional allotrope of carbon, is a linear chain of sp-hybridized carbon atoms.[1][2] Theoretically predicted to be the strongest material known, its properties have captivated the scientific community for over a century.[3][4] First proposed by Adolf von Baeyer in 1885, the existence of carbyne was long debated due to its extreme instability and reactivity, which made its synthesis a formidable challenge.[5] This guide provides a comprehensive overview of the historical milestones, modern synthesis protocols, and key quantitative data related to carbyne, intended for researchers and professionals in materials science and drug development.

Historical Overview and Discovery

The concept of a linear carbon chain dates back to 1885, when Adolf von Baeyer suggested that its high reactivity would likely prevent its isolation.[5] The first claims of carbyne synthesis appeared in the 1960s from Soviet scientists, though definitive proof remained elusive, sparking a long-standing controversy.[1][6] For decades, the primary challenge was carbyne's inherent instability; the chains would readily bend, snap, or react with one another.[7]

A significant breakthrough came with the strategy of stabilizing the carbon chains. This was approached in two main ways:

-

End-capping: Synthesizing finite-length chains (polyynes) and terminating them with bulky functional groups to prevent reactions.[8][9]

-

Confinement: Using nanostructures as reactors and protective shields for the growing carbyne chain.

The confinement method proved particularly successful. In 2003, researchers synthesized carbyne chains of over 100 carbon atoms inside multi-walled carbon nanotubes (MWCNTs).[10] By 2016, this method was refined to grow ultra-long chains of up to 6,400 atoms within double-walled carbon nanotubes (DWCNTs), providing the first definitive, large-scale synthesis of stable carbyne.[5][11][12]

Synthesis Methodologies and Experimental Protocols

The synthesis of carbyne has evolved from high-energy, difficult-to-control methods to more refined, low-temperature techniques that offer higher yields and stability.

High-Temperature Confinement Synthesis

This was one of the earliest successful methods for producing long, stable carbyne chains. It involves using the hollow core of a carbon nanotube as a nano-reactor.

Experimental Protocol (Arc-Discharge Method):

-

Precursor: Graphite electrodes are used as the carbon source.

-

Apparatus: An arc-discharge apparatus is set up, typically filled with a low-pressure inert gas like helium.

-

Synthesis: A high current is passed between the graphite electrodes, creating a plasma that vaporizes the carbon.

-

Formation: As the carbon vapor cools and condenses, single-walled, double-walled, or multi-walled carbon nanotubes are formed. Within the confined space inside these tubes, linear carbon chains (carbyne) self-assemble.[10]

-

Isolation & Characterization: The resulting soot is collected and purified to isolate the carbyne-containing nanotubes. Characterization is primarily done using Transmission Electron Microscopy (TEM) to visualize the chains and Raman Spectroscopy to confirm the sp-hybridized bond signature.[10][12]

Low-Temperature Confinement Synthesis

Recent advancements have enabled carbyne synthesis at significantly lower temperatures, which preserves the integrity of the host nanotubes and improves yield.[7][10]

Experimental Protocol (Precursor Annealing):

-

Precursor Loading: Single-walled carbon nanotubes (SWCNTs) are filled with a precursor molecule, such as ammonium deoxycholate (ADC) or ammonium cholate.[7][10] This is typically done by creating a solution of the precursor and dispersing the SWCNTs in it.

-

Annealing: The precursor-filled SWCNTs are placed in a tube furnace and annealed at relatively low temperatures (e.g., 400 °C) under an inert argon atmosphere for approximately 1.5 hours.[10]

-

Conversion: The heat causes the precursor molecules inside the nanotubes to decompose and rearrange, forming long, linear carbyne chains. The SWCNT acts as a protective shell.[7][10]

-

Characterization: The product (CC@SWCNT) is analyzed using Raman spectroscopy, which reveals a strong characteristic peak for carbyne between 1860-1870 cm⁻¹.[10] Raman mapping can confirm the uniformity and high yield of the synthesis.[10]

Laser Ablation in Liquid

This method allows for the synthesis of finite-length carbyne chains that can be isolated as a crystalline powder.

Experimental Protocol:

-

Setup: A target (e.g., graphite) is submerged in a liquid, typically an alcohol. A gold catalyst is crucial for the reaction.[2]

-

Ablation: A high-power pulsed laser is focused on the target. The laser energy ablates the material, creating a plasma plume in the liquid.

-

Formation: Within the favorable thermodynamic environment of the plasma, carbon-hydrogen bonds are cleaved with the help of the gold catalyst, and sp-hybridized carbon atoms link to form carbyne chains with alternating single and triple bonds, capped by hydrogen.[2]

-

Isolation: The resulting solution contains carbyne nanorods. Drying this solution yields a white, crystalline carbyne powder.[2]

-

Characterization: The product is analyzed using X-ray Diffraction (XRD) to confirm crystallinity, Scanning Electron Microscopy (SEM) and TEM to observe morphology, and Raman spectroscopy to identify the characteristic C-C single bond (~1050 cm⁻¹) and triple bond (~2175 cm⁻¹) peaks.[2]

Metal-Carbyne Complexes

In the context of organometallic chemistry, "carbyne" refers to a ligand with a carbon atom triply bonded to a metal center (M≡CR). These are distinct from the pure carbon allotrope but are crucial in synthetic chemistry. They are broadly classified into Fischer carbynes and Schrock carbynes.[13]

Experimental Protocol (Fischer Carbyne Synthesis):

-

Precursor: A methoxy metal carbene complex, such as (CO)₅W=C(OCH₃)R, is used as the starting material.[1][13]

-

Reaction: The carbene complex is treated with a Lewis acid (e.g., boron trihalide) or an electrophile.[1][13]

-

Abstraction: The Lewis acid abstracts the methoxy group from the carbene carbon.

-

Formation: This abstraction results in the formation of a metal-carbyne triple bond, yielding a complex like Br(CO)₄W≡CR.[13]

Quantitative Data Summary

The unique bonding of carbyne results in extraordinary physical and electronic properties.

Table 1: Mechanical Properties of Carbyne

| Property | Value | Notes |

| Young's Modulus | 32.7 TPa | Approximately double that of graphene and 40 times that of diamond.[4][12] |

| Specific Strength | Up to 7.5 × 10⁷ N·m/kg | Unrivaled by any other known stable material.[4] |

| Tensile Strength | ~10 nN | Force required to break a single atomic chain.[4] |

| Persistence Length | ~14 nm | A measure of stiffness at room temperature.[4] |

Table 2: Structural and Electronic Properties

| Property | Value | Notes |

| Hybridization | sp | Linear chain of carbon atoms.[1][2] |

| Bond Structure | Polyyne (-C≡C-)n | Alternating single and triple bonds.[2] |

| Band Gap | 2.6 - 4.7 eV | Can be tuned by applying mechanical strain (increases with tension).[4] |

| Magnetic State | Non-magnetic | Can be switched to a magnetic semiconductor by mechanical twisting.[3][4] |

Table 3: Synthesis and Characterization Data

| Parameter | Value | Method / Technique |

| Max. Chain Length | ~6,400 atoms | Confined synthesis in DWCNTs.[11] |

| Raman Peak (Confined) | 1860 - 1870 cm⁻¹ | Low-temperature synthesis in SWCNTs.[10] |

| Raman Peaks (Powder) | ~1050 cm⁻¹ (single), ~2175 cm⁻¹ (triple) | Laser ablation in liquid.[2] |

| Morphology | Nanorods (10-30 nm width, >100 nm length) | TEM imaging of laser-ablated carbyne.[2][14] |

Conclusion and Future Outlook

The journey from a theoretical concept to a synthesized material has been long and challenging for carbyne. The development of confinement and low-temperature synthesis methods has finally made stable, long-chain carbyne accessible for in-depth study.[7] Its unparalleled strength and tunable electronic properties position it as a revolutionary material for nanoelectronics, spintronics, and high-strength composites.[3][4] Current challenges include scaling up production and developing methods to process and assemble carbyne outside its protective nanotube environment.[15] Future research will likely focus on these areas, as well as exploring its potential applications in energy storage and as a building block for novel carbon-based devices.[3]

References

- 1. Carbyne - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Route to Carbyne: Scientists Create Ultra-Long 1D Carbon Chains | Sci.News [sci.news]

- 6. researchgate.net [researchgate.net]

- 7. New Method Stabilizes Carbyne for Next-Gen Electronics | Technology Networks [technologynetworks.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Toward carbyne: Synthesis and stability of really long polyynes | Semantic Scholar [semanticscholar.org]

- 10. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbyne was made for the first time - said to be stronger than graphene | Graphene-Info [graphene-info.com]

- 12. readaroundyoursubject.wordpress.com [readaroundyoursubject.wordpress.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and properties of confined carbyne and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

The Band Gap of Carbyne: A Technical Guide for Advanced Research

An in-depth exploration of the electronic properties of the one-dimensional carbon allotrope, carbyne, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of carbyne's band gap, the experimental methodologies used to characterize it, and its emerging applications in biosensing.

Introduction to Carbyne and its Band Gap

Carbyne, a one-dimensional chain of sp-hybridized carbon atoms, stands as the ultimate thin wire and a fascinating allotrope of carbon. It exists in two primary forms: polyyne, with alternating single and triple bonds, and cumulene, with consecutive double bonds. The arrangement of these bonds dictates its electronic properties, most notably its band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. This property is crucial as it determines the material's electrical conductivity and optical properties, making it a key parameter for its application in electronics and photonics.

The band gap of carbyne is not a fixed value but is highly tunable, influenced by a variety of factors. This tunability is a significant area of research, as it opens the door to engineering carbyne for specific applications. Theoretical studies have predicted a wide range of band gap values, and experimental investigations have sought to validate these predictions and understand the underlying mechanisms of this tunability. For professionals in drug development, the unique electronic properties of carbyne are being explored for advanced biosensing and drug delivery platforms.

Quantitative Data on Carbyne's Band Gap

The band gap of carbyne has been investigated through both theoretical calculations and experimental measurements. The reported values exhibit a significant range, underscoring the material's sensitivity to its environment and structural characteristics. The following table summarizes key quantitative data on the band gap of carbyne from various studies.

| Methodology | System | Band Gap (eV) | Reference |

| Theoretical (First-principles) | Infinite carbyne chain | 3.2 - 4.4 (with 10% strain) | [1][2] |

| Theoretical (First-principles) | Polyyne | 0.37 | [3] |

| Experimental (Resonant Raman Spectroscopy) | Carbyne confined in DWCNTs | 1.848 - 2.253 | [4][5] |

| Experimental (Resonant Raman Spectroscopy) | Carbyne confined in SWCNTs | ~2.33 | [6] |

| Experimental (Absorption Spectroscopy) | End-capped LCCs (4-44 atoms) | 2.6 - 4.7 | [4] |

| Experimental (Fluorescence Spectroscopy) | Carbyne nanocrystals | ~2.56 | [7] |

LCCs: Linear Carbon Chains; DWCNTs: Double-Walled Carbon Nanotubes; SWCNTs: Single-Walled Carbon Nanotubes.

Factors Influencing the Band Gap of Carbyne

The band gap of carbyne is highly sensitive to its structural and environmental conditions. Understanding these factors is critical for designing carbyne-based materials with desired electronic properties.

-

Chain Length: The band gap of finite carbyne chains is inversely proportional to the chain length. Longer chains exhibit smaller band gaps due to increased π-electron delocalization.

-

Strain: Applying mechanical strain to a carbyne chain can significantly alter its band gap. Stretching carbyne by as little as 10% can increase its band gap from 3.2 eV to 4.4 eV.[1][8] This is attributed to a more pronounced bond length alternation under tension.[2]

-

Twisting: The torsional angle of the carbyne chain also influences its electronic properties. A 90-degree end-to-end rotation can transform the material into a magnetic semiconductor, thereby altering its band gap.[8]

-

End-Group Functionalization: The chemical groups attached to the ends of a finite carbyne chain can modify its electronic structure and, consequently, its band gap.

-

Encapsulation: Confining carbyne chains within carbon nanotubes (CNTs) has been shown to be an effective method for stabilizing them. This encapsulation, however, also affects the band gap due to van der Waals interactions between the carbyne chain and the host nanotube. The diameter of the CNT plays a crucial role in the degree of confinement and the resulting band gap.[4][5]

Experimental Protocols

The experimental investigation of carbyne's properties, including its band gap, requires specialized synthesis and characterization techniques due to its inherent instability in bulk form.

Synthesis of Carbyne

4.1.1. Synthesis of Confined Carbyne within Carbon Nanotubes (CC@CNT)

A prevalent method for stabilizing carbyne is its synthesis within the protective environment of carbon nanotubes.

-

Precursor Filling: Single-walled or double-walled carbon nanotubes (SWCNTs or DWCNTs) are filled with a carbon-rich precursor. Aromatic hydrocarbon molecules are commonly used as precursors.[4]

-

Annealing: The precursor-filled CNTs are subjected to a high-temperature annealing process in a high-vacuum environment. Temperatures can range from 400 °C for low-temperature methods to over 900 °C.[2][5] This process facilitates the transformation of the precursor molecules into linear carbyne chains inside the nanotubes.

-

Purification: The resulting CC@CNT material may be purified to remove any remaining precursor or amorphous carbon.

4.1.2. Pulsed Laser Ablation in Liquid (PLAL)

This technique is used to synthesize finite-length carbyne chains (polyynes).

-

Target and Liquid Medium: A graphite target is immersed in a liquid, often deionized water or an organic solvent.

-

Laser Ablation: The graphite target is irradiated with a high-power pulsed laser. The intense laser pulses ablate carbon atoms from the target, which then form polyyne chains in the liquid medium.

-

Stabilization: The synthesized polyynes are often capped with hydrogen atoms from the solvent, which helps to stabilize the chains.

Characterization of the Band Gap

4.2.1. Resonant Raman Spectroscopy

Resonant Raman spectroscopy is a powerful non-destructive technique for determining the band gap of carbyne, particularly for confined carbyne.

-

Experimental Setup: The setup consists of a tunable laser source, a spectrometer, and a detector. The laser is focused on the carbyne sample, and the scattered light is collected and analyzed.

-

Methodology: The excitation wavelength of the laser is varied, and the intensity of the characteristic Raman peak of carbyne (the C-mode, typically between 1790 and 1860 cm⁻¹) is measured.[9] A plot of the Raman intensity as a function of the excitation energy (a resonance profile) will show a maximum when the laser energy matches the energy of an electronic transition, i.e., the band gap.[4][5] By identifying the energy at which the resonance occurs, the band gap can be determined.

4.2.2. UV-Visible Absorption Spectroscopy

This technique is suitable for determining the band gap of carbyne in solution or as a thin film.

-

Experimental Setup: A UV-Vis spectrophotometer is used, which consists of a light source (UV and visible), a monochromator to select the wavelength, a sample holder, and a detector.

-

Methodology: A beam of light with a continuously varying wavelength is passed through the sample. The amount of light absorbed by the sample at each wavelength is measured. The absorption spectrum will show a sharp increase in absorption at a wavelength corresponding to the band gap energy. The band gap can be calculated from the absorption edge using the Tauc plot method.

Applications in Biosensing and Drug Development

While direct modulation of cellular signaling pathways by carbyne is not yet an established field, its unique electronic and material properties are being leveraged for applications in biosensing, which is of significant interest to drug development professionals for diagnostics and monitoring.

Carbyne-Based Biosensors

Carbyne-enriched materials can serve as highly sensitive platforms for the detection of biomolecules.

-

Principle: The high surface area and tunable electronic properties of carbyne make it an excellent material for sensor surfaces. The adsorption of a target biomolecule onto a carbyne-based sensor can induce a measurable change in its electrical or optical properties.

-

Example Application: Carbyne-enriched carbon coatings on silicon chips have been used as biosensing surfaces for the detection of C-reactive protein (CRP), a biomarker for inflammation.[10] In this application, antibodies against CRP are immobilized on the carbyne surface. The binding of CRP to the antibodies causes a change in the optical properties of the surface, which can be detected by techniques like White Light Reflectance Spectroscopy (WLRS).

The "signaling" in this context refers to the transduction of a biological binding event into a measurable physical signal, a foundational concept in biosensor technology. The development of such sensitive and stable biosensors has the potential to significantly impact drug development by enabling rapid and precise monitoring of disease biomarkers and therapeutic efficacy.

Conclusion

The band gap of carbyne is a fundamental property with significant implications for its application in advanced technologies. Its high degree of tunability through various physical and chemical means offers a unique platform for designing materials with tailored electronic and optical characteristics. While the direct interaction of carbyne with biological signaling pathways remains an area for future exploration, its current application in the development of highly sensitive biosensors demonstrates its potential to contribute significantly to the fields of medical diagnostics and drug development. Further research into the synthesis of stable, long-chain carbyne and a deeper understanding of its interactions with biological systems will undoubtedly unlock new and exciting applications.

References

- 1. Systematic Optimization of the Synthesis of Confined Carbyne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [2412.20394] A Universal Method to Transform Aromatic Hydrocarbon Molecules into Confined Carbyne inside Single-Walled Carbon Nanotubes [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spatially Controlled Plasma Jet Synthesis of Carbyne Encapsulated in Carbon Nanotubes | MDPI [mdpi.com]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. Carbyne-Enriched Carbon Coatings on Silicon Chips as Biosensing Surfaces with Stable-over-Time Biomolecule Binding Capacity | MDPI [mdpi.com]

Carbyne: A Technical Guide to the Ultimate One-Dimensional Carbon Allotrope

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbyne, a truly one-dimensional allotrope of carbon, consists of a linear chain of sp-hybridized carbon atoms. First theorized in the 19th century, its extreme instability has long hindered its synthesis and characterization. However, recent breakthroughs, particularly the synthesis of stable carbyne chains encapsulated within carbon nanotubes, have opened the door to exploring its remarkable and potentially revolutionary properties. This technical guide provides an in-depth overview of carbyne, focusing on its core characteristics, synthesis methodologies, and potential applications, with a forward-looking perspective for the fields of materials science and drug development.

Introduction to Carbyne

Carbyne is structurally the simplest allotrope of carbon, existing as a single chain of carbon atoms linked by alternating single and triple bonds (polyyne structure: (-C≡C-)n) or consecutive double bonds (cumulene structure: (=C=C=)n).[1] Theoretical studies suggest that the polyyne structure is energetically more favorable.[2] This one-dimensional arrangement bestows upon carbyne a unique set of properties that are predicted to surpass those of other carbon allotropes like graphene and diamond.[1][2]

Physicochemical Properties of Carbyne

Carbyne's defining characteristic is its unparalleled strength. Theoretical calculations and computational models predict it to be the strongest material ever conceived. Its electronic properties are also highly tunable, making it a promising candidate for next-generation nanoelectronics.

Mechanical Properties

Carbyne is predicted to have the highest specific tensile strength and Young's modulus of any known material.[3] Its exceptional stiffness and strength are direct consequences of the strong covalent bonds in its one-dimensional chain.

Table 1: Comparative Mechanical Properties of Carbyne and Other Carbon Allotropes

| Property | Carbyne (theoretical) | Graphene (experimental) | Carbon Nanotubes (experimental) | Diamond (experimental) |

| Young's Modulus (TPa) | ~32.7[1] | ~1.0 | ~1.0 | ~1.2 |

| Tensile Strength (GPa) | ~393[3] | ~130 | 11-63 | 2.8 |

| Specific Tensile Strength (10⁷ N·m/kg) | 6.0 - 7.5 | 4.7 - 5.5 | 4.3 - 5.0 | 2.5 - 6.5 |

Note: Theoretical values for carbyne can vary based on the computational method and the length of the carbon chain studied.

Electronic and Optical Properties

The electronic properties of carbyne are highly dependent on its length and the nature of its end-capping groups. Theoretical studies indicate that carbyne can exhibit both semiconducting and metallic behavior. Its band gap is tunable, which is a highly desirable characteristic for electronic and optoelectronic applications. For instance, stretching the carbyne chain can alter its band gap.

Table 2: Electronic Properties of Carbyne

| Property | Value (Theoretical) | Conditions/Notes |

| Band Gap (eV) | 2.1 - 4.2 | Dependent on chain length and strain. Can be tuned. |

| Electron Mobility | High | Predicted to be high due to its 1D structure. |

Synthesis of Carbyne

The primary challenge in realizing the potential of carbyne has been its synthesis. Its high reactivity makes it prone to immediate degradation or cross-linking with adjacent chains. The most successful strategy to date for creating long, stable carbyne chains is their encapsulation within the protective environment of carbon nanotubes (CNTs).

Synthesis of Carbyne within Single-Walled Carbon Nanotubes (SWCNTs)

A promising and reproducible method for synthesizing carbyne involves the low-temperature thermal decomposition of a precursor molecule inside SWCNTs. One such precursor is ammonium deoxycholate.[4]

This protocol is a synthesis of methodologies reported in the literature.[4][5]

1. Preparation of SWCNT Dispersion:

- Disperse high-purity SWCNTs in deionized water using a surfactant, such as sodium deoxycholate (DOC), through tip sonication.

- Separate metallic and semiconducting SWCNTs using liquid chromatography if specific electronic types are desired.

2. Surfactant Exchange with Precursor:

- Prepare a 1 wt% solution of ammonium deoxycholate (ADC) in deionized water.

- Use ultrafiltration to replace the initial surfactant (e.g., DOC) with the ADC precursor solution in the SWCNT dispersion.

3. Film Formation:

- Filter the SWCNT-ADC dispersion through an anodic aluminum oxide (AAO) membrane to form a thin film of SWCNTs filled with the ADC precursor.

4. Thermal Annealing (Carbyne Formation):

- Place the SWCNT-ADC film on a substrate (e.g., silicon).

- Transfer the substrate to a chemical vapor deposition (CVD) chamber.

- Heat the chamber to 400 °C under an inert argon atmosphere.

- Maintain the temperature for 1.5 hours to thermally decompose the ADC into linear carbon chains (carbyne) within the SWCNTs.

- Allow the chamber to cool down to room temperature naturally.

5. Characterization:

- Confirm the presence and quality of the synthesized carbyne using Raman spectroscopy. A characteristic peak for carbyne is typically observed in the range of 1800-1860 cm⁻¹.

- Transmission electron microscopy (TEM) can be used for direct visualization of the carbyne chains inside the nanotubes.

Below is a Graphviz diagram illustrating the experimental workflow for the synthesis of carbyne within single-walled carbon nanotubes.

Potential Applications in Drug Development and Biomedical Fields

While the primary focus of carbyne research has been on its materials science and nanoelectronic applications, its unique properties suggest potential, albeit largely unexplored, avenues in the biomedical field. It is important to note that research into the biocompatibility and specific drug delivery applications of carbyne is still in its infancy.[6][7]

Biosensing

The high surface-to-volume ratio and tunable electronic properties of carbyne make it a theoretical candidate for highly sensitive biosensors. Carbyne-enriched carbon coatings have been evaluated as substrates for optical biosensing, demonstrating a stable capacity for biomolecule immobilization.[8] This suggests that carbyne could be used to create next-generation biosensors with enhanced sensitivity and specificity.

Drug Delivery: A Forward Look

Direct research on carbyne for drug delivery is currently limited. However, by drawing parallels with other carbon nanomaterials like CNTs and graphene, we can speculate on its future potential.[9][10] The ability to functionalize the ends of carbyne chains could allow for the attachment of drug molecules. Its one-dimensional structure could, in theory, enable it to act as a molecular "wire" to deliver therapeutic agents to specific cellular locations.

Key Challenges and Future Directions:

-

Biocompatibility and Toxicity: Extensive studies are required to understand the interaction of carbyne with biological systems. The biocompatibility of carbyne, both in its pristine and functionalized forms, needs to be thoroughly investigated.[11]

-

Functionalization: Developing reliable methods to functionalize carbyne chains with targeting ligands and drug molecules is crucial for any drug delivery application.[6][7]

-

Controlled Release: Mechanisms for the controlled release of drugs from a carbyne-based delivery system would need to be developed and validated.

The following diagram illustrates the logical relationship between carbyne's synthesis, its unique properties, and its potential, yet to be fully explored, biomedical applications.

Conclusion and Outlook

Carbyne stands as a frontier material with the potential to redefine the limits of material strength and nanoelectronic device performance. While significant hurdles remain, particularly in its large-scale synthesis and handling, the progress in stabilizing carbyne within carbon nanotubes has been a monumental step forward. For the drug development and biomedical communities, carbyne represents a long-term, high-risk, but potentially high-reward area of research. The foundational knowledge of its synthesis and properties, as outlined in this guide, provides the basis from which future investigations into its biocompatibility and therapeutic potential can be launched. As our ability to manipulate matter at the atomic scale continues to advance, carbyne may one day transition from a scientific curiosity to a cornerstone of transformative technologies in medicine and beyond.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanical properties of carbyne: experiment and simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drum.lib.umd.edu [drum.lib.umd.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Applications of Pristine and Functionalized Carbon Nanotubes, Graphene, and Graphene Nanoribbons in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Drug Delivery Nanosystems Using Graphene-Based Materials and Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current trends in biocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Carbyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbyne is a one-dimensional allotrope of carbon, consisting of a linear chain of sp-hybridized carbon atoms.[1] It is considered the ultimate member of the polyyne family of organic compounds.[2][3] This truly one-dimensional material, unlike two-dimensional graphene or three-dimensional diamond, exhibits extraordinary and unique properties that have captured the attention of the scientific community.[2][4] Carbyne exists in two primary forms: polyyne, with alternating single and triple covalent bonds (–C≡C–)n, and cumulene, with consecutive double bonds (=C=C=)n.[2][3] Theoretical and experimental studies have revealed that the polyyne structure is generally more stable.[5]

First discovered in 1967, carbyne has been a subject of intense research due to its predicted superlative mechanical and electronic properties.[6] However, its high reactivity and instability in bulk form have posed significant challenges to its synthesis and characterization.[7][8] Recent advancements in synthetic techniques, such as encapsulation within carbon nanotubes and the use of end-capping groups, have enabled the production and study of longer, more stable carbyne chains, paving the way for potential applications in nanoelectronics, materials science, and potentially, drug delivery and biosensing.[1][8][9]

Structure and Bonding

The fundamental structure of carbyne is a chain of carbon atoms, each undergoing sp orbital hybridization.[10] This linear arrangement results in a true one-dimensional material.[2] The bonding between the carbon atoms dictates the two forms of carbyne:

-

Polyyne: Characterized by alternating single and triple bonds (–C≡C–)n. The estimated bond lengths are approximately 137.9 pm for the single bond and 120.7 pm for the triple bond.[10] This form is generally considered to be more stable.[5]

-

Cumulene: Features a sequence of consecutive double bonds (=C=C=)n, with an estimated bond length of 128.2 pm.[10] While cumulene is a conductor, polyyne behaves as a semiconductor.[11][12]

The properties of carbyne are intrinsically linked to its one-dimensional structure and sp-hybridization, which distinguishes it from other carbon allotropes like sp³-hybridized diamond and sp²-hybridized graphite and graphene.[1][13]

Physical Properties

Carbyne is predicted to be the strongest material known, exhibiting exceptional mechanical and unique electronic properties.[10][14]

Mechanical Properties

Theoretical calculations and experimental evidence suggest that carbyne possesses a tensile strength and stiffness far exceeding that of any other known material, including graphene and diamond.[1][15] Its specific strength (strength-to-density ratio) is unrivaled.[15][16] A force of approximately 10 nanonewtons is required to break a single atomic chain of carbyne.[15][16]

| Property | Carbyne | Graphene | Carbon Nanotubes | Diamond |

| Young's Modulus | ~32.7 TPa[1][15][17] | ~1 TPa[15] | ~1 TPa | ~1.22 TPa[15] |

| Specific Strength | (6.0–7.5) × 10⁷ (N·m)/kg[10][15][16] | (4.7–5.5) × 10⁷ (N·m)/kg[10] | (4.3–5.0) × 10⁷ (N·m)/kg[10] | (2.5–6.5) × 10⁷ (N·m)/kg[10] |

| Specific Modulus | ~10⁹ (N·m)/kg[10] | ~4.5 × 10⁸ (N·m)/kg[10] | - | - |

Electronic and Optical Properties

The electronic properties of carbyne are highly tunable and depend on its structure and environment. The polyyne form is a semiconductor, while the cumulene form is predicted to be metallic.[11][12] The bandgap of polyynic carbyne is sensitive to mechanical strain; a 10% stretch can increase its bandgap from 3.2 to 4.4 eV.[10][15] Furthermore, twisting the carbyne chain can alter its bandgap, and a 90° twist can induce a transition to a magnetic semiconductor.[10]

For linear carbon chains confined within double-walled carbon nanotubes, bandgaps have been measured in the range of 1.848 to 2.253 eV.[10] The unique electronic and optical properties of carbyne make it a promising candidate for nanoelectronic and photonic applications.[4]

| Property | Value / Characteristic |

| Bandgap (Polyyne) | 3.2 - 4.4 eV (tunable with 10% strain)[10][15] |

| Bandgap (Confined) | 1.848 - 2.253 eV (inside double-walled carbon nanotubes)[10] |

| Conductivity | Polyyne: Semiconductor; Cumulene: Conductor[11][12] |

| Tunability | Bandgap is highly sensitive to mechanical stretching and twisting.[10] |

| Fluorescence | Exhibits strong purple-blue fluorescence.[18] |

Thermal Properties

Carbyne is also predicted to have exceptionally high thermal conductivity, potentially surpassing that of graphene and diamond.[1]

Chemical Properties

Reactivity and Stability

Carbyne is a highly reactive allotrope of carbon, particularly in its linear, unprotected form.[7] Long chains are inherently unstable and have a strong tendency to crosslink with neighboring chains, which can be an exothermic and potentially explosive reaction.[10][19] This instability is a major obstacle to the synthesis of bulk carbyne.[20] Oxygen has been shown to react with and cause the degradation of carbyne species.[21]

Several strategies have been developed to stabilize carbyne chains:

-

End-capping: Attaching bulky functional groups to the ends of the chain prevents them from reacting.[7][20]

-

Encapsulation: Synthesizing carbyne chains within the hollow core of single or double-walled carbon nanotubes provides a protective environment, allowing for the creation of chains containing thousands of atoms.[1][8][22]

Chemical Reactions

The reactivity of carbyne can be harnessed in organometallic chemistry, where it can act as a trivalent ligand in complexes with transition metals.[6][23] These "metal-carbyne" complexes exhibit distinct reactivity patterns. For instance, Fischer-type carbyne complexes undergo nucleophilic attack at the carbyne carbon, whereas Schrock-type carbynes are susceptible to electrophilic attack at the carbyne carbon.[23][24] The carbyne moiety in these complexes can participate in various reactions, including cycloadditions and insertions.[25]

Experimental Protocols: Synthesis and Characterization

The synthesis of stable, long-chain carbyne remains a significant challenge. Several methods have been developed, each with its own advantages and limitations.

Synthesis Methodologies

-

Laser Ablation in Liquid (LAL): This method involves the ablation of a graphite target submerged in a liquid, often in the presence of nanoparticles (e.g., gold) that act as catalysts and stabilizing agents.[1][4] Finite-length carbyne chains can be produced using this technique.[18]

-

Chemical Synthesis from Carbene Precursors: Carbyne complexes can be synthesized from corresponding carbene complexes. For example, Fischer-type carbynes can be prepared by the electrophilic abstraction of a methoxy group from a Fischer carbene.[23][24][26] Schrock-type carbynes can be formed via the deprotonation of an α-CH bond of a metal-carbene complex.[23][24]

-

Encapsulation within Carbon Nanotubes: This is a prominent method for producing long, stable carbyne chains. Precursor molecules, such as short polyynes or even surfactant molecules, are introduced into the hollow core of single-walled carbon nanotubes (SWCNTs).[22] Subsequent annealing at elevated temperatures (though recent methods have lowered this to 400 °C) causes the precursors to polymerize into long carbyne chains, which are stabilized by the surrounding nanotube.[22][27]

Characterization Techniques

A suite of analytical techniques is employed to confirm the synthesis of carbyne and to characterize its structure and properties:

-

Raman Spectroscopy: This is a key technique for identifying carbyne. The characteristic Raman peaks for the polyyne structure appear around 1050 cm⁻¹ (C-C single bonds) and 2150 cm⁻¹ (C≡C triple bonds).[4][18]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the chemical composition and hybridization states of the carbon atoms.[9]

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the morphology of carbyne crystals and encapsulated chains.[18][28][29] High-resolution TEM (HRTEM) and selected area electron diffraction (SAED) can provide detailed structural information.[28][30]

-

X-ray Diffraction (XRD): XRD patterns are used to determine the crystal structure of carbyne samples, confirming their crystallinity.[18][28][29]

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the carbon-carbon triple bonds, which typically show a signal around 2157 cm⁻¹.[28]

-

High-Performance Liquid Chromatography (HPLC): HPLC is often used to separate and purify carbyne from the as-synthesized solution.[18]

Logical Relationships of Carbyne Properties

The extraordinary properties of carbyne are a direct consequence of its unique one-dimensional, sp-hybridized structure. This relationship dictates its potential applications.

Conclusion and Future Outlook

Carbyne stands as a frontier material with a combination of physical and chemical properties that are unmatched by other carbon allotropes. Its immense strength, tunable electronic properties, and one-dimensional nature make it a highly attractive candidate for a new generation of technologies, from ultra-strong lightweight materials to novel nanoelectronic devices and sensitive biosensors.[5][14] The primary hurdle remains its inherent instability, but ongoing research into stabilization techniques, particularly through encapsulation, is rapidly advancing the field. As synthesis and characterization methods become more refined, the translation of carbyne's remarkable theoretical properties into practical applications for researchers, scientists, and drug development professionals is becoming an increasingly tangible reality.

References

- 1. grokipedia.com [grokipedia.com]

- 2. What is the structure of the Carbyne Molecule? [worldofmolecules.com]

- 3. What is the structure of the Carbyne Molecule? [edinformatics.com]

- 4. Carbyne: A simple yet strong chain of carbon atoms [researchfeatures.com]

- 5. researchgate.net [researchgate.net]

- 6. Carbyne - Wikipedia [en.wikipedia.org]

- 7. Carbyne – an unusual form of carbon - Faculty of Sciences [nat.fau.eu]

- 8. sciencedaily.com [sciencedaily.com]

- 9. mdpi.com [mdpi.com]

- 10. Linear acetylenic carbon - Wikipedia [en.wikipedia.org]

- 11. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]

- 12. arxiv.org [arxiv.org]

- 13. study.com [study.com]

- 14. azom.com [azom.com]

- 15. arxiv.org [arxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. LabXchange [labxchange.org]

- 18. Carbyne with finite length: The one-dimensional sp carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Recent Advances in the Reactions of Cyclic Carbynes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Thieme E-Books & E-Journals [thieme-connect.de]

- 27. Synthesis and properties of confined carbyne and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

Initial Computational Studies of Carbyne's Structure and Properties: A Technical Guide

Abstract: Carbyne, a one-dimensional allotrope of carbon, has captivated the scientific community with its extraordinary predicted properties. Composed of a linear chain of sp-hybridized carbon atoms, it theoretically exists in two primary forms: the cumulene structure with consecutive double bonds and the more stable polyyne structure with alternating single and triple bonds.[1][2] Due to its extreme reactivity and the challenges in synthesizing long, stable chains, initial investigations into its fundamental characteristics have been heavily reliant on computational, first-principles studies.[3] This guide provides an in-depth overview of these foundational computational explorations, summarizing key quantitative data, detailing common theoretical protocols, and visualizing the logical workflows used to predict carbyne's remarkable mechanical and electronic properties.

Introduction to Carbyne

Carbyne is a true one-dimensional material, representing the ultimate nanowire.[1] Its structure is typically described in one of two forms:

-

Polyyne (α-carbyne): A chain of alternating single and triple carbon-carbon bonds (–C≡C–)n.[1]

-

Cumulene (β-carbyne): A chain with consecutive double bonds (=C=C=)n.[1]

Computational studies consistently show that the polyyne structure is energetically more favorable.[2] This stability arises from a Peierls transition, a distortion in one-dimensional systems that lowers the overall electronic energy by opening a band gap, which transforms the metallic cumulene form into the semiconducting polyyne form.[4][5] The energy difference is subtle, calculated to be around 2 meV per atom.[4][5] These theoretical predictions have been crucial in understanding carbyne's potential, suggesting it is the strongest material ever conceived and possesses highly tunable electronic properties, making it a target for future nanoelectronic and materials science applications.[1][6]

Key Structural and Physicochemical Properties

The primary structural descriptor for carbyne is the Bond Length Alternation (BLA) , defined as the difference in length between the single and triple bonds in the polyyne structure.[7][8] A higher BLA is characteristic of the polyyne form, while a BLA approaching zero indicates a cumulene-like structure.[9] Computational studies have quantified numerous properties, which are summarized below.

Table 1: Calculated Mechanical Properties of Carbyne

| Property | Predicted Value | Reference |

|---|---|---|

| Specific Strength | Up to 7.5 × 10⁷ N·m/kg | [4][6] |

| Tensile Strength (Breaking Force) | ~10 - 11.7 nN | [4][5] |

| Young's Modulus (Nominal) | 32.7 TPa | [6] |

| Stiffness | Approximately twice that of diamond | [1] |

| Persistence Length (300 K) | ~14 nm (~110 atoms) | [4] |

| Torsional Stiffness | Can be zero; tunable with end-groups |[4][6] |

Table 2: Calculated Electronic and Energetic Properties of Carbyne

| Property | Predicted Value | Reference |

|---|---|---|

| Cohesive Energy (Polyyne) | 6.99 eV/atom | [4][5] |

| Band Gap (Strain-dependent) | 3.2 eV (0% strain) to 4.4 eV (10% strain) | [4] |

| Cross-linking Activation Barrier | 0.6 eV | [4][6] |

| Equilibrium Cross-link Density | 1 link per 17 atoms (2.2 nm) |[4] |

Computational Methodologies

First-principles calculations, particularly Density Functional Theory (DFT), are the state-of-the-art methods for modeling carbyne.[1][3] These studies provide invaluable insights into its geometry, stability, and response to mechanical and electronic perturbations.

Objective: To determine the ground-state geometry, electronic band structure, and mechanical properties of an infinite carbyne chain using ab initio calculations.

1. Structural Definition:

-

Define a periodic unit cell for the carbyne chain. For polyyne, this cell contains two carbon atoms to represent the alternating single and triple bond pattern.

-

Set an initial lattice constant. A typical starting value for the unit cell length is ~2.56 Å.[5]

2. Computational Method Selection:

-

The primary method is Density Functional Theory (DFT).

-

Select an appropriate exchange-correlation functional. The Perdew-Burke-Ernzerhof (PBE) functional is commonly used for geometry optimization.[1] For more accurate electronic properties, hybrid functionals like HSE06 are often employed, as standard DFT methods tend to underestimate band gaps.[4]

3. Calculation Parameters:

-

Basis Set: A plane-wave basis set is typical for periodic systems. The energy cutoff for the basis set must be converged to ensure accuracy.

-

k-point Sampling: For a 1D system, a Monkhorst-Pack grid with a dense sampling along the chain direction (e.g., 1x1x12) and minimal sampling in other directions is used.

-

Pseudopotentials: Describe the interaction between core and valence electrons.

4. Geometry Optimization:

-

Perform a full relaxation of the system, allowing both the atomic positions within the unit cell and the lattice constant to vary until the forces on the atoms and the stress on the unit cell are minimized below a defined convergence threshold. This step yields the equilibrium bond lengths and BLA.

5. Property Calculation:

-

Electronic Structure: Using the optimized geometry, perform a non-self-consistent field calculation to determine the electronic band structure and the Density of States (DOS). For highly accurate band gaps, post-DFT methods like GW corrections are often applied.[1]

-

Mechanical Properties: To calculate tensile strength and stiffness, apply incremental strain to the optimized unit cell, re-optimizing atomic positions at each step. The resulting stress-strain curve provides the Young's modulus (from the initial slope) and the ideal tensile strength (from the maximum stress).[5]

6. Post-processing and Analysis:

-

Extract quantitative data from the calculation outputs. This includes bond lengths, BLA, band gap energy, and mechanical moduli.

-

Visualize the band structure, DOS, and stress-strain curves for interpretation.

Visualizing Computational Workflows and Relationships

Diagrams are essential for illustrating the logical flow of computational research and the relationships between a material's properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure and Properties of Chained Carbon: Recent Ab Initio Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. arxiv.org [arxiv.org]

- 5. arxiv.org [arxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbyne: from the elusive allotrope to stable carbon atom wires | MRS Communications | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Unlocking the Potential of Carbyne: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Carbyne, a one-dimensional allotrope of carbon consisting of a linear chain of sp-hybridized carbon atoms, represents the ultimate limit in miniaturization of carbon-based materials.[1][2] Its extraordinary predicted properties, surpassing those of other carbon allotropes like graphene and carbon nanotubes, have positioned it as a highly promising candidate for a myriad of applications in nanotechnology, nanoelectronics, and materials science.[3][4] For researchers, scientists, and drug development professionals, carbyne offers a tantalizing glimpse into the future of high-performance materials and advanced therapeutic and diagnostic platforms.

This technical guide provides an in-depth exploration of the potential applications of carbyne, with a focus on its core properties, synthesis methodologies, and prospective roles in drug delivery and biosensing. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key synthesis and characterization techniques are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to offer a clear and concise understanding of the concepts discussed.

Core Properties of Carbyne

Carbyne's unique linear structure imparts it with exceptional mechanical, electrical, and thermal properties that are of significant interest for various applications.

Mechanical Properties

Carbyne is predicted to be the strongest material ever conceived, with a theoretical tensile strength and Young's modulus significantly exceeding that of diamond and graphene.[4][5] This immense strength, coupled with its incredibly low density, makes it an ideal candidate for reinforcing next-generation composite materials and for applications in nanomechanical systems.

| Property | Reported Value(s) | Reference(s) |

| Young's Modulus | 32.7 TPa | [2][5] |

| ~4631 GPa (for chains > 10-12 atoms) | [6] | |

| Tensile Strength | ~393 GPa (at 0 K) | [6] |

| ~251 GPa (at 77 K, lower estimation) | [6] | |

| Specific Strength | Up to 7.5 × 10^7 N·m/kg | [7] |

| Bending Stiffness | Extremely low, allowing for high flexibility | [8] |

| Persistence Length | ~14 nm at room temperature | [7] |

Electrical Properties

The electronic properties of carbyne are highly tunable and depend on the length of the carbon chain. Stretching or twisting the carbyne chain can significantly alter its band gap, opening up possibilities for its use in nanoelectronic devices, sensors, and spintronics.[4]

| Property | Reported Value(s) | Reference(s) |

| Band Gap | 3.2 - 4.4 eV (tunable by 10% stretching) | [2] |

| 1.848 - 2.253 eV (for confined chains) | [2] | |

| Electrical Conductivity | Can be switched to a magnetic semiconductor with a 90-degree twist | [4] |

| Raman Scattering Cross Section | ~10⁻²² cm² sr⁻¹ per atom (strongest known) | [9] |

Thermal Properties

Theoretical studies suggest that carbyne possesses exceptionally high thermal conductivity, which could be beneficial for thermal management applications in nanoelectronics.

| Property | Reported Value(s) | Reference(s) |

| Thermal Conductivity | Predicted to be significantly higher than diamond and graphene | [4] |

Synthesis and Characterization of Carbyne

The synthesis of stable, long-chain carbyne remains a significant challenge due to its high reactivity.[2] However, several promising methods have been developed to produce carbyne and carbyne-enriched materials.

Synthesis of Polyynes as Carbyne Models

The synthesis of long-chain polyynes with end-capping groups serves as a valuable method to study the properties of carbyne. The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a key synthetic route.[10][11][12]

Experimental Protocol: Synthesis of Triisopropylsilyl (TIPS)-capped Polyynes via FBW Rearrangement

This protocol is a generalized representation based on the principles of the FBW rearrangement for polyyne synthesis.

-

Preparation of the Dibromo-olefin Precursor: Start with a suitable aldehyde and react it with carbon tetrabromide and triphenylphosphine to yield the corresponding 1,1-dibromo-olefin.

-

Fritsch-Buttenberg-Wiechell Rearrangement:

-

Dissolve the dibromo-olefin in an anhydrous, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a strong base, such as n-butyllithium, to initiate the rearrangement, which proceeds through a vinylidene carbene intermediate to form a lithium acetylide.

-

-

Coupling Reaction: In a separate flask, prepare a solution of a suitable coupling partner, such as a TIPS-protected halo-alkyne, in an appropriate solvent.

-

Formation of the Polyyne: Slowly add the freshly prepared lithium acetylide solution to the coupling partner solution at low temperature. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the resulting polyyne using column chromatography.

Synthesis of Confined Carbyne within Carbon Nanotubes

Encapsulating carbyne chains within the hollow core of carbon nanotubes (CNTs) provides a method to stabilize these one-dimensional structures.[13][14]

Experimental Protocol: Low-Temperature Synthesis of Confined Carbyne in Single-Walled Carbon Nanotubes (SWCNTs)

This protocol is based on the use of surfactant molecules as precursors.[13][14]

-

Dispersion of SWCNTs: Disperse SWCNTs in an aqueous solution of a surfactant that will also act as the carbon source for carbyne (e.g., ammonium deoxycholate).

-

Film Formation: Filter the SWCNT-surfactant dispersion through a membrane (e.g., anodic aluminum oxide) to form a thin film of SWCNTs filled with the surfactant precursor.

-

Annealing: Place the SWCNT film in a tube furnace and anneal at a relatively low temperature (e.g., 400 °C) for a specified duration (e.g., 1.5 hours) under an inert atmosphere (e.g., flowing argon at 300 sccm).[13][14]

-

Characterization: The resulting confined carbyne within the SWCNTs can be characterized using techniques such as Raman spectroscopy and transmission electron microscopy (TEM).

Deposition of Carbyne-Enriched Carbon Coatings

Ion-assisted pulse-plasma deposition is a technique used to grow carbyne-enriched carbon coatings on various substrates.[3][15][16]

Experimental Protocol: Ion-Assisted Pulse-Plasma Deposition of Carbyne-Enriched Coatings

The following are typical parameters for this deposition technique.[3]

-

Plasma Source: Arc-pulse carbon plasma.

-

Target: Graphite.

-

Substrate: Silicon wafers or other desired materials.

-

Deposition Parameters (Example for "Type 1" coating): [3]

-

Target-substrate distance: 1 meter.

-

Carbon plasma pulses: 7000.

-

Voltage difference (cathode-anode): 300 V.

-

Main capacitor charge: 2000 µF at 3 Hz.

-

Ion plasma assistance (Argon): 750 V at 70 mA.

-

-

Characterization: The resulting coatings can be analyzed using X-ray photoelectron spectroscopy (XPS), Raman spectroscopy, and atomic force microscopy (AFM).

Characterization Techniques

A suite of analytical techniques is employed to characterize the structure and properties of carbyne and carbyne-containing materials.

-

Raman Spectroscopy: This is a primary tool for identifying the vibrational modes of carbyne, with a characteristic "C-mode" peak appearing in the range of 1790-1860 cm⁻¹.[17] Tip-enhanced Raman spectroscopy (TERS) can provide single-chain level analysis.[17]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of carbon, distinguishing between sp, sp², and sp³ hybridization.[3]

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface of carbyne-enriched coatings.[3]

-

Transmission Electron Microscopy (TEM): TEM is used to visualize the linear chains of confined carbyne within carbon nanotubes.[13]

-

UV-Vis Spectroscopy: This technique is used to study the electronic properties of polyynes and carbyne, with absorption peaks varying with chain length.[13]

Potential Applications in Drug Development

While the application of carbyne in drug development is still in its nascent stages, its exceptional properties suggest significant potential in biosensing and targeted drug delivery.

Carbyne-Based Biosensors

The high surface area-to-volume ratio, unique electronic properties, and the ability to be functionalized make carbyne an excellent candidate for the development of highly sensitive and selective biosensors.[3] Carbyne-enriched carbon coatings have already shown promise as stable platforms for immobilizing biomolecules.[3]

Experimental Workflow: Carbyne-Based Biosensor for Protein Detection

Targeted Drug Delivery

The concept of using carbon nanomaterials for drug delivery is well-established.[18] Carbyne, with its one-dimensional structure, could offer unique advantages. Functionalizing carbyne chains with targeting ligands and therapeutic agents could enable precise delivery to diseased cells, such as cancer cells.[18]

Conceptual Workflow: Carbyne-Mediated Targeted Drug Delivery

Challenges and Future Perspectives

Despite its immense potential, the widespread application of carbyne is currently hindered by several challenges, primarily its instability and the difficulty of large-scale synthesis.[2] Future research will need to focus on developing robust methods for producing long, stable carbyne chains. Furthermore, comprehensive studies on the biocompatibility and toxicity of carbyne will be crucial before it can be considered for biomedical applications.

The exploration of carbyne is at the forefront of materials science. As synthesis and handling techniques improve, we can expect to see this remarkable one-dimensional material play an increasingly important role in the development of next-generation technologies, including advanced diagnostics and therapeutics.

Experimental Workflows and Logical Relationships

Logical Relationship: Properties to Applications

Experimental Workflow: General Carbyne Research

References

- 1. researchgate.net [researchgate.net]

- 2. Linear acetylenic carbon - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

- 6. Mechanical properties of carbyne: experiment and simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The kinked structure and interchain van der Waals interaction of carbyne nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Polyynes as a model for carbyne: synthesis, physical properties, and nonlinear optical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] Polyynes as a model for carbyne: synthesis, physical properties, and nonlinear optical response. | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unlocking the Carbyne-Enriched Nanocoating Sensitivity to Volatile Organic Vapors with Plasma-Driven Deposition onto Bulk Micromachined Silicon Membranes [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. mdpi.com [mdpi.com]

The Stabilization of Carbyne: A Technical Guide to Taming the Ultimate One-Dimensional Material

For Researchers, Scientists, and Drug Development Professionals

Carbyne, the one-dimensional allotrope of carbon composed of a linear chain of sp-hybridized atoms, represents the ultimate limit in nanoscale materials. Its predicted extraordinary properties, including immense tensile strength and unique electronic characteristics, have captivated the scientific community for decades. However, the extreme reactivity and inherent instability of carbyne have historically relegated it to a theoretical curiosity. This technical guide delves into the fundamental principles and experimental methodologies developed to stabilize this elusive material, paving the way for its exploration in diverse fields, including electronics, materials science, and potentially, drug development.

Core Principles of Carbyne Stabilization

The primary challenge in handling carbyne is its high propensity to undergo cross-linking reactions with adjacent chains, leading to the formation of more stable sp²-hybridized carbon structures. Strategies to stabilize carbyne, therefore, focus on isolating the individual chains from one another. Three principal approaches have proven effective: on-surface synthesis , end-capping , and encapsulation .

On-Surface Synthesis: A Bottom-Up Approach to Ordered Chains

The synthesis of carbyne directly on a solid substrate provides a means to control its growth and prevent aggregation. This method typically involves the deposition of molecular precursors onto a crystalline surface, followed by thermally induced dehalogenation and polymerization.

Experimental Protocol: On-Surface Synthesis of Polyyne Chains on Au(111)

A common method for on-surface synthesis involves the use of brominated hydrocarbon precursors on a gold surface.[1][2][3]

-

Substrate Preparation: An Au(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by cycles of argon ion sputtering and annealing to achieve a clean, atomically flat surface.

-

Precursor Deposition: A precursor molecule, such as 1,2,3,4-tetrabromobut-2-ene (C₄Br₄) or hexabromobutadiene (C₄Br₆), is sublimated from a Knudsen cell and deposited onto the clean Au(111) surface held at room temperature.[4][5][6]

-

Polymerization: The substrate is then annealed to a specific temperature (e.g., 300 K or higher) to induce dehalogenation and subsequent polymerization of the precursor molecules into organometallic intermediates or directly into polyyne chains.[4][5]

-

Characterization: The resulting carbyne chains are characterized in situ using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) to visualize their structure and length. Scanning tunneling spectroscopy (STS) can be employed to measure the electronic properties, such as the band gap.[5][6]

Diagram of the on-surface synthesis workflow.

End-Capping: Terminating the Reactive Ends

The high reactivity of carbyne chains is concentrated at their ends. The end-capping strategy involves attaching bulky chemical groups to these termini, which sterically hinder reactions and enhance the stability of the polyyne chain. This approach has enabled the synthesis and characterization of discrete, well-defined polyynes, which serve as excellent models for carbyne.

Experimental Protocol: Cadiot-Chodkiewicz Coupling for Polyyne Synthesis

The Cadiot-Chodkiewicz coupling is a versatile reaction for the synthesis of unsymmetrical diynes and can be used iteratively to elongate polyyne chains.[7][8][9][10]

-

Reactant Preparation: A terminal alkyne and a 1-haloalkyne are dissolved in a suitable solvent, such as a mixture of methanol and an amine (e.g., butylamine).

-

Catalyst Addition: A catalytic amount of a copper(I) salt, such as copper(I) chloride or iodide, is added to the reaction mixture.

-

Reaction: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted starting materials. The desired end-capped polyyne is then purified by column chromatography or recrystallization.

-

Iterative Elongation: For longer polyynes, a multi-step iterative process involving sequential Cadiot-Chodkiewicz coupling and deprotection/activation steps is employed.[7]

Diagram illustrating the end-capping strategy.

Encapsulation: A Physical Shield for Carbyne Chains

Encapsulation provides a physical barrier to prevent the interaction and subsequent reaction of carbyne chains. This can be achieved by synthesizing the chains within the confined space of other molecules or nanostructures.

Encapsulation in Carbon Nanotubes

Single-walled carbon nanotubes (SWCNTs) provide an ideal one-dimensional host for carbyne chains. The van der Waals interactions between the carbyne and the inner wall of the nanotube are sufficient to stabilize the chain without significantly altering its intrinsic properties.[7][8]

A recently developed low-temperature method allows for the synthesis of carbyne within SWCNTs with high efficiency.[11][12][13]

-

Precursor Loading: SWCNTs are dispersed in a solution containing a precursor molecule, such as ammonium deoxycholate.

-

Filtration: The dispersion is filtered to form a film of SWCNTs containing the precursor molecules.

-

Annealing: The film is annealed in an inert atmosphere (e.g., argon) at a relatively low temperature of 400 °C. This temperature is sufficient to decompose the precursor into a linear carbon chain within the nanotube.[11][12]

-

Characterization: The presence of carbyne within the SWCNTs is confirmed by Raman spectroscopy, which shows a characteristic peak for the confined carbyne.

Diagram of carbyne encapsulation in SWCNTs.

Supramolecular Encapsulation: The Rotaxane Approach